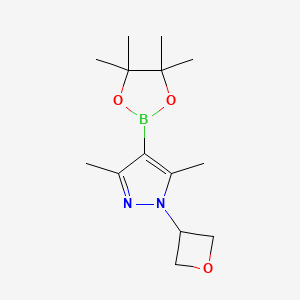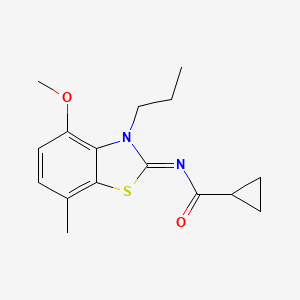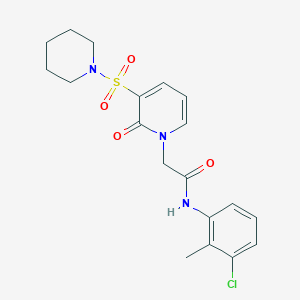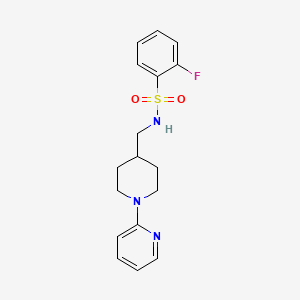
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and agriculture .
Molecular Structure Analysis
The molecular structure of this compound seems to be complex with multiple functional groups. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the functional groups present in it. Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, pyrazoles are generally weak bases .Aplicaciones Científicas De Investigación
Catalytic Activity in Oxidation Reactions
Pyrazole-based ligands, which include the core structure of the compound , have been studied for their catalytic properties, particularly in the oxidation of catechol to o-quinone . This reaction is significant in the synthesis of fine chemicals and pharmaceuticals, where controlled oxidation is crucial.
Development of Metalloenzymes
The pyrazole moiety within the compound can promote unique coordination with metal ions, serving as a precursor for the development of metalloenzymes . Metalloenzymes play vital roles in catalysis within living organisms and have applications in biotechnology and medicine.
Biological Transformation Agent
Compounds with pyrazole structures have been utilized as biological transformation agents . They can facilitate the conversion of certain biological molecules into others, which is essential in drug metabolism and synthesis.
Antimicrobial Potential
Derivatives of pyrazole have shown good antimicrobial potential, suggesting that the compound could be explored for its efficacy against bacteria and other microorganisms . This application is particularly relevant in the search for new antibiotics.
Antileishmanial and Antimalarial Evaluation
The compound’s structure is similar to those that have been evaluated for antileishmanial and antimalarial activities . These diseases are caused by protozoan parasites, and new treatments are constantly in demand.
Inhibitors of CHK1 as Potential Antitumors
Pyrazole derivatives have been used in the preparation of selective inhibitors of CHK1, a protein kinase involved in DNA damage response . Inhibitors of CHK1 have potential as antitumor agents and radioprotectants.
Cathepsin Inhibitors
The compound’s framework is related to structures used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsins are proteases involved in various diseases, including cancer and inflammatory conditions.
Sensor for Cancer and Anticancer Agent
Pyrazole-based compounds have been investigated as sensors for cancer and as anticancer agents themselves . Their ability to interact with specific biological targets makes them suitable for therapeutic applications and diagnostics.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-5-7-14-10-16(24)21(11-15(23)18-8-6-2)17(19-14)22-13(4)9-12(3)20-22/h9-10H,5-8,11H2,1-4H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXPFLMXPZEGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2875629.png)
![2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2875631.png)
![2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2875632.png)
![3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B2875633.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2875634.png)
![5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2875635.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2875638.png)

![[1-(4-Bromophenyl)cycloheptyl]methanamine;hydrochloride](/img/structure/B2875641.png)
![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol](/img/structure/B2875642.png)